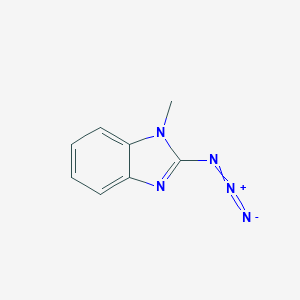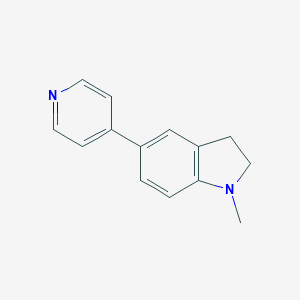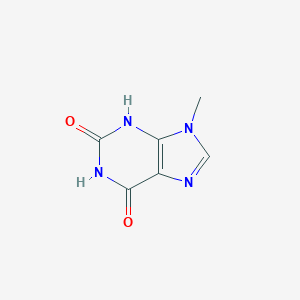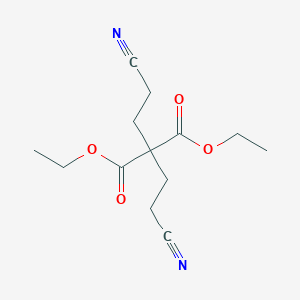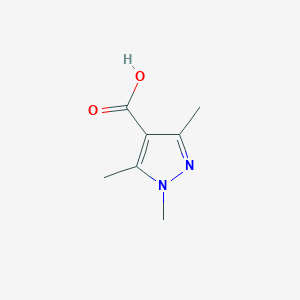
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance and has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 1, 3, and 5 positions with methyl groups, and at the 4 position with a carboxylic acid group .Physical And Chemical Properties Analysis
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is a solid substance . It has a melting point of 215-217°C . The compound has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Organic Chemical Synthesis Intermediate
“1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.
Synthesis of 1,3,5-Trisubstituted Pyrazoles
This compound can be used in the synthesis of 1,3,5-trisubstituted pyrazoles . These pyrazoles were synthesized starting from α, β -unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
Catalyst in Chemical Reactions
The compound can potentially be used as a catalyst in chemical reactions. For example, in the synthesis of 1,3,5-trisubstituted pyrazoles, a catalyst was used to promote the condensation reaction .
Research and Development
As a unique and rare chemical, “1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its potential use in various research and development applications.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It has been used as an electrode in electrocatalytic oxidation , suggesting that it may interact with its targets through redox reactions. More studies are required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
Given its use in electrocatalytic oxidation , it may be involved in redox reactions and related pathways
Result of Action
As it has been used in electrocatalytic oxidation , it may influence redox reactions at the molecular level. More research is needed to describe these effects in detail.
Eigenschaften
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOGQJFLIPRBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353049 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1125-29-7 |
Source


|
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)


